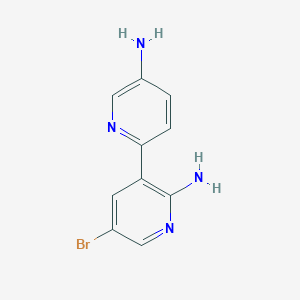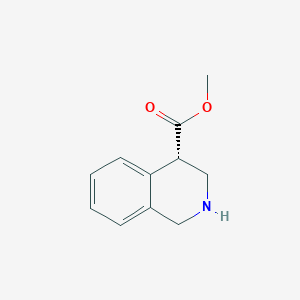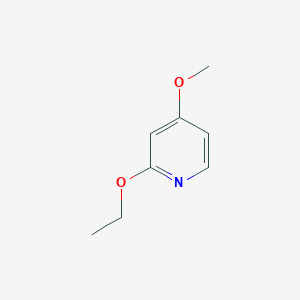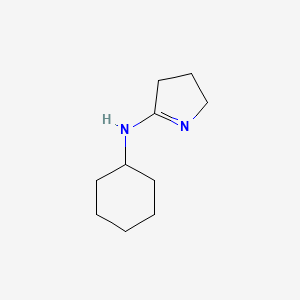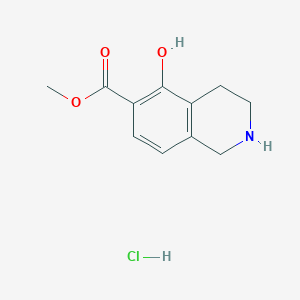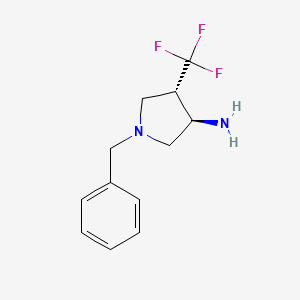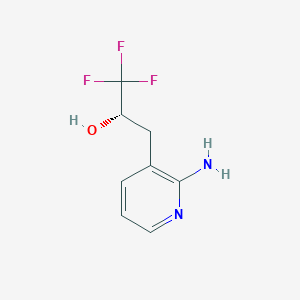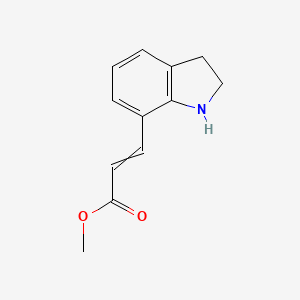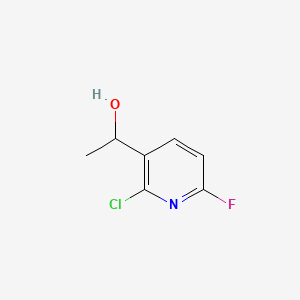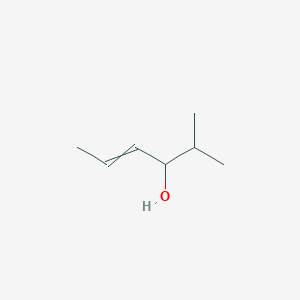![molecular formula C7H7N3 B13900706 3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)
3-methyl-7H-pyrrolo[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, making it a member of the pyrrolopyridazine family. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with appropriate reagents to form the fused ring system. For instance, the transition-metal-free strategy involves the cross-coupling of pyrrole with acyl(bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7H-pyrrolo[2,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) under mild conditions.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, mild conditions.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
3-methyl-7H-pyrrolo[2,3-c]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Pyrrolo[2,3-d]pyrimidine: Another fused heterocyclic compound with a similar structure.
Uniqueness
3-methyl-7H-pyrrolo[2,3-c]pyridazine is unique due to its specific ring fusion and substitution pattern.
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-methyl-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H7N3/c1-5-4-6-2-3-8-7(6)10-9-5/h2-4H,1H3,(H,8,10) |
InChI Key |
LCQAKRMGRRAFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)
